

# Rezvilutamide's Impact on AR-Positive Prostate Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Rezvilutamide** (formerly SHR3680) is a novel, potent, non-steroidal androgen receptor (AR) antagonist developed for the treatment of prostate cancer.[1][2] As a second-generation antiandrogen, it exhibits high binding affinity to the AR, effectively disrupting the signaling pathway crucial for the proliferation and survival of AR-positive prostate cancer cells.[1][2] This technical guide provides an in-depth overview of the mechanism of action of **rezvilutamide**, supported by available data, and details the standard experimental protocols used to characterize its effects on AR-positive prostate cancer cells.

# **Core Mechanism of Action**

**Rezvilutamide** exerts its therapeutic effect by competitively inhibiting the androgen receptor signaling pathway at multiple key steps.[1] Unlike first-generation antiandrogens, **rezvilutamide** acts as a full antagonist, even in the context of AR overexpression, which is a common mechanism of resistance in castration-resistant prostate cancer (CRPC). Preclinical studies have indicated that **rezvilutamide** demonstrates potent antitumor activity against CRPC.

The primary mechanisms of action are:







- Competitive AR Inhibition: Rezvilutamide directly competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain of the AR.
- Inhibition of AR Nuclear Translocation: By binding to the AR in the cytoplasm, rezvilutamide
  prevents the conformational changes necessary for the receptor's translocation into the
  nucleus.
- Blockade of AR-DNA Binding: Consequently, rezvilutamide prevents the AR from binding to androgen response elements (AREs) on the DNA.
- Downregulation of AR-Target Gene Expression: This leads to the inhibition of transcription of AR-regulated genes that are critical for prostate cancer cell growth and survival, such as Prostate-Specific Antigen (PSA).









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Hengrui's SHR-3680 shows positive interim data in phase III prostate cancer trial | 2021-07-19 | BioWorld [bioworld.com]
- 2. What is the mechanism of Rezvilutamide? [synapse.patsnap.com]
- To cite this document: BenchChem. [Rezvilutamide's Impact on AR-Positive Prostate Cancer Cells: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201621#rezvilutamide-effect-on-ar-positive-prostate-cancer-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







The Availability & The ling